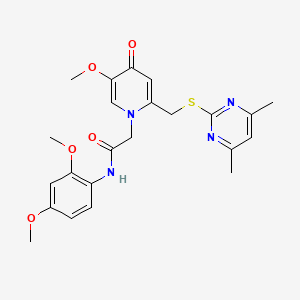

![molecular formula C25H32N4O2 B2664044 N-mesityl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1116074-21-5](/img/structure/B2664044.png)

N-mesityl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-mesityl-4-morpholin-4-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide” is a chemical compound that is part of the pyrimidine class . Pyrimidines are a group of heterocyclic organic compounds that are vital to many biological processes, including the structure of DNA and RNA . They have been the focus of much research due to their potential in the development of new anticancer drugs .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “N-mesityl-4-morpholin-4-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide”, involves a variety of methods . One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . Another method involves heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate .Molecular Structure Analysis

Pyrimidine derivatives are characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of these compounds allows for a wide range of structural diversity, including analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at the 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The N-mesityl group in NHC-catalyzed reactions has been found to accelerate the formation of the Breslow intermediate, a key step in many NHC-catalyzed reactions . This effect is particularly pronounced in reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions .Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibition

Compounds structurally related to morpholine derivatives, such as 4-(Pyrimidin-4-yl)morpholines, have been recognized as privileged scaffolds for inhibiting the PI3K and PIKKs pathways. These compounds, by virtue of their morpholine oxygen, form key hydrogen bonding interactions and convey selectivity over the broader kinome, crucial for cancer therapy and research into cellular signaling pathways (Hobbs et al., 2019).

Synthesis of Pyrido[3,4-d]pyrimidines

Another application involves the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, showcasing the versatility of morpholine derivatives in creating bioactive heterocyclic compounds. These compounds are synthesized via condensation reactions, highlighting their potential in medicinal chemistry and drug synthesis (Kuznetsov et al., 2007).

Renin Inhibition

Derivatives of morpholine and pyrimidine have been applied in the discovery of novel renin inhibitors. Structural modifications of these compounds have led to the enhancement of their pharmacokinetic profiles while maintaining potent renin inhibitory activity. This application is significant in the development of treatments for hypertension and cardiovascular diseases (Tokuhara et al., 2018).

Antimicrobial Activity

Morpholine derivatives have also been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal pathogens. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Devarasetty et al., 2019).

Anticonvulsant Activity

The synthesis of enaminones from morpholine and other cyclic beta-dicarbonyl precursors has been explored for anticonvulsant activity. This application is crucial for developing new treatments for epilepsy and other seizure disorders, with several compounds exhibiting potent activity and minimal neurotoxicity (Edafiogho et al., 1992).

Mechanism of Action

While the specific mechanism of action for “N-mesityl-4-morpholin-4-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide” is not detailed in the search results, pyrimidine derivatives have been studied for their anticancer activity . Their structure allows them to interfere with the function of DNA and RNA, making them potential candidates for novel anticancer drugs .

Future Directions

The future of pyrimidine research is promising, with many novel pyrimidine derivatives being designed and developed for their anticancer activity . The structure-activity relationship (SAR) of these compounds is a key area of focus, with the aim of developing more potent and efficacious anticancer drugs .

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-19-12-17-29(18-13-19)23-25(28-16-15-26-23)31-22-9-7-21(8-10-22)24(30)27-14-11-20-5-3-2-4-6-20/h5,7-10,15-16,19H,2-4,6,11-14,17-18H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVIGAVUTJUFMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2663961.png)

![1-Ethyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B2663962.png)

![Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2663963.png)

![7-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2663967.png)

![Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2663969.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide](/img/structure/B2663970.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2663980.png)

![[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine](/img/structure/B2663981.png)

![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)